sodium;octane-1-sulfonate
Description
Historical Context of Sodium Octane-1-Sulfonate (B1232041) Utilization in Scientific Inquiry
The scientific journey of sodium octane-1-sulfonate is closely linked to the advancements in surfactant and chromatography sciences. The synthesis of sulfonate-based compounds gained prominence in the 1930s with the rise of alkylbenzene sulfonates in the detergent industry. Sodium octane-1-sulfonate emerged in the mid-20th century as researchers sought more stable and versatile surfactants.
Its most significant impact on academic research came with the development and refinement of ion-pair chromatography (IPC) in the latter half of the 20th century. lib4ri.ch Researchers, notably G. Schill and his collaborators, pioneered the use of ion-pair extractive techniques in modern liquid chromatography. lib4ri.ch By the 1980s, sodium octane-1-sulfonate was identified as a highly effective ion-pairing agent, which solidified its role in analytical chemistry. This technique involves adding a hydrophobic ion, the ion-pairing reagent (IPR), to the mobile phase to enhance the retention and separation of ionic analytes on a hydrophobic stationary phase. chromatographyonline.com The C8 alkyl chain of sodium octane-1-sulfonate was found to provide a good balance between retention strength and solubility for this purpose.
Scope and Significance of Sodium Octane-1-Sulfonate in Contemporary Chemical and Biochemical Disciplines
The application of sodium octane-1-sulfonate in modern scientific research is extensive, primarily centered around its function as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). medchemexpress.comtargetmol.comchemondis.com It is widely used for the separation and analysis of a variety of compounds, including peptides, proteins, and other biomolecules. scbt.commpbio.comfishersci.ca The sulfonate group interacts with positively charged analytes, forming neutral ion-pairs that exhibit increased hydrophobicity and are thus better retained and resolved on reversed-phase columns, such as C18 columns.
In biochemical research, it serves as a crucial component in buffers and mobile phases for analyzing complex biological samples. medchemexpress.com For instance, it has been employed in the determination of neurotransmitters like dopamine (B1211576) and its metabolites in brain microdialysates. himedialabs.com Its utility also extends to the analysis of biogenic amines in food products and the quality control of pharmaceuticals. sigmaaldrich.com
Recent research trends continue to explore its utility. Innovations include its use in micellar electrokinetic chromatography (MEKC), where it can be a component of surfactant vesicles used as a buffer modifier. nih.gov Furthermore, modifications to HPLC protocols that couple the use of sodium octane-1-sulfonate with mass spectrometry are enhancing sensitivity in the fields of proteomics and metabolomics.
Detailed Research Findings
The versatility of sodium octane-1-sulfonate as an ion-pairing reagent is demonstrated in its application across various chromatographic methods for the analysis of a wide range of compounds. The following table summarizes several research applications:
| Analyte(s) | Analytical Method | Role of Sodium Octane-1-Sulfonate | Key Findings |
| Biogenic Amines in Fish Products | HPLC | Ion-pairing agent in the mobile phase. | The method demonstrated high sensitivity and selectivity for the target compounds. |
| Dopamine and Metabolites in Brain Microdialysates | LC–ESI-MS/MS | Ion-pairing reagent in the mobile phase. himedialabs.com | Enabled the determination of dopamine and its metabolites. himedialabs.com |
| Paraquat (B189505) in Tissue Homogenate | UPLC with Photodiode Array Detection | Ion-pairing reagent. himedialabs.com | Facilitated the estimation of paraquat in tissue samples. himedialabs.com |
| Peptides and Proteins | HPLC | Ion-pairing reagent. scbt.commpbio.com | Enhances the separation and analysis of these biomolecules. scbt.commpbio.com |
| Trigonelline in Coffee Samples | Ion-Pair Chromatography | Ion-pair reagent in the mobile phase. sigmaaldrich.com | Used for the determination of trigonelline. sigmaaldrich.com |
| Methylseleno-L-cysteine (L-SeMC) | Reversed-Phase Ion-Pairing HPLC with UV detection | Mobile phase additive and diluent. sigmaaldrich.com | Utilized in the identification, assay, and impurity profile analysis of the bulk drug. sigmaaldrich.com |
| Fangchinoline (B191232) and Tetrandrine in Herbal Medicine | RP-HPLC | Ion-pairing agent. sigmaaldrich.com | Enhanced the chromatographic separation for quality control. sigmaaldrich.com |
| Phenylalanine and Tryptophan Enantiomers | Achiral–chiral two‐dimensional HPLC | Ion-pairing agent. sigmaaldrich.com | Facilitated the enantioselective separation of amino acids. sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;octane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDCDQDOPSGBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Sodium Octane 1 Sulfonate
Sulfonation Reactions for Octane-1-Sulfonic Acid Precursors
The initial step in the synthesis of sodium octane-1-sulfonate (B1232041) is the formation of its corresponding acid precursor, octane-1-sulfonic acid. This is typically achieved through sulfonation reactions, where a sulfonate group is introduced into an octane-containing starting material.
One common method involves the direct sulfonation of octane (B31449) using a sulfonating agent like sulfur trioxide (SO₃) or oleum (B3057394) (fuming sulfuric acid). smolecule.com This reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted byproducts such as sulfones. The mechanism involves the electrophilic attack of SO₃ on the alkane.
Another approach is the reaction of octanol (B41247) with sulfur trioxide. smolecule.com Alternatively, a two-step process starting with the chlorosulfonation of octane using chlorosulfonic acid (ClSO₃H) at low temperatures (0–5°C) yields 1-octanesulfonyl chloride. This intermediate is then hydrolyzed to form octane-1-sulfonic acid. This method offers high purity, often exceeding 99% after recrystallization, making it suitable for laboratory-scale synthesis.
A patented industrial method describes the sulfonation of perfluorooctane (B1214571) with sulfur trioxide at 50°C in a reflux apparatus. Another patented method utilizes the reaction of bromooctane with anhydrous sodium sulfite (B76179) in water, catalyzed by tetrapropylammonium (B79313) bromide. google.com This method is reported to increase the reactivity of bromooctane, reduce byproducts, and shorten the reaction time, achieving a yield of up to 66%. google.com
Neutralization Techniques for Sodium Salt Formation
Once octane-1-sulfonic acid is synthesized, the next step is its conversion to the sodium salt, sodium octane-1-sulfonate. This is a straightforward acid-base neutralization reaction. The most common method involves reacting octane-1-sulfonic acid with a sodium-containing base, typically sodium hydroxide (B78521) (NaOH). ontosight.aismolecule.com
The reaction is usually carried out in an aqueous solution. ontosight.aismolecule.com Careful monitoring of the pH is crucial to ensure complete neutralization without leaving excess acid or base in the final product. smolecule.com The resulting product is sodium octane-1-sulfonate, which often crystallizes from the aqueous solution as a monohydrate (C₈H₁₇NaO₃S·H₂O). ontosight.aismolecule.com
In some synthetic routes, such as the hydrolysis of 1-octanesulfonyl chloride, the neutralization can be performed directly using aqueous sodium hydroxide, followed by acidification if the free acid is the desired intermediate.
Purification and Isolation Strategies for Analytical and Research Grade Sodium Octane-1-Sulfonate
Achieving the high purity required for applications like ion-pair chromatography necessitates effective purification and isolation techniques.
Recrystallization Procedures
Recrystallization is a fundamental technique for purifying solid compounds. For sodium octane-1-sulfonate, a common method involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing it to crystallize, leaving impurities behind in the solution.
A patented method specifies recrystallization from an ethanol-water mixture to remove unreacted octane and byproducts. Another method involves extracting a crude product with absolute ethanol (B145695) and then recrystallizing it from the same solvent. google.com This process can be repeated to achieve higher purity. google.com
Extraction Techniques (e.g., Soxhlet Extraction)
Soxhlet extraction is an effective method for extracting compounds of limited solubility from a solid matrix. In the synthesis of sodium octane-1-sulfonate, after the sulfonation reaction and initial workup, the dried and ground solid residue can be placed in a Soxhlet extractor. google.com Absolute ethanol is a commonly used solvent for this extraction, yielding a crude product that can be further purified by recrystallization. google.com
Catalysis in Sodium Octane-1-Sulfonate Synthesis
Catalysts play a crucial role in enhancing the efficiency and selectivity of the synthesis of sodium octane-1-sulfonate. In the sulfonation of bromooctane with sodium sulfite, tetrapropylammonium bromide is used as a phase-transfer catalyst. google.com This catalyst increases the reactivity of bromooctane, facilitating a smoother reaction, reducing the formation of byproducts, and significantly shortening the reaction time. google.com
While not directly used in the synthesis of sodium octane-1-sulfonate itself, the compound has been found to act as a catalyst in other organic reactions. For instance, it exhibits excellent catalytic activity in the Beckmann rearrangement of ketone oximes to amides, offering mild reaction conditions and high efficiency. alfachemic.com It has also been employed as a surfactant in the synthesis of nanoparticles and as a catalyst in other organic syntheses. alfa-chemical.com
Optimization of Synthetic Reaction Conditions
Optimizing reaction conditions is key to maximizing yield and purity while minimizing costs and environmental impact. This involves systematically varying parameters such as temperature, reaction time, and reactant concentrations.
For instance, in the sulfonation of octane with chlorosulfonic acid, maintaining a low temperature (0–5°C) is critical to control the exothermic reaction and prevent side reactions. In the method involving bromooctane, the reaction is refluxed for 16-24 hours to ensure the reaction goes to completion. google.com A patented industrial process for sodium 1-octanesulfonate specifies a reaction temperature of 50°C for the sulfonation step.
The optimization process can be guided by analytical techniques that monitor the progress of the reaction and the purity of the product. The goal is to find a set of conditions that provides the highest yield of the desired product with the required purity in the most efficient manner. acs.org
Applications of Sodium Octane 1 Sulfonate in Advanced Analytical Chemistry Research
Role as an Ion-Pairing Reagent in Liquid Chromatography
Sodium octane-1-sulfonate (B1232041) is widely utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). Its primary function is to enhance the retention and improve the separation of ionic and highly polar analytes on reversed-phase columns, which are typically designed for non-polar compounds.
High-Performance Liquid Chromatography (HPLC) Methodologies
In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. Under these conditions, ionic and highly polar compounds have little affinity for the stationary phase and elute quickly, often with poor resolution. The addition of an ion-pairing reagent like sodium octane-1-sulfonate to the mobile phase addresses this challenge by modifying the interactions within the chromatographic system.
The retention mechanism in ion-pair chromatography is primarily governed by two models: the ion-pair formation in the mobile phase and the dynamic ion-exchange on the stationary phase.
In the first model, the sodium octane-1-sulfonate, which consists of a negatively charged sulfonate group and a long hydrophobic octyl chain, forms a neutral ion pair with a positively charged analyte in the mobile phase. This newly formed neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention.
The second, and more widely accepted, model suggests that the hydrophobic octyl chains of the octane-1-sulfonate ions adsorb onto the non-polar stationary phase, creating a dynamic ion-exchange surface. This effectively imparts a negative charge to the stationary phase. Positively charged analytes in the mobile phase can then interact with this modified surface through electrostatic attraction, resulting in their retention. The strength of this retention can be modulated by factors such as the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent concentration. sielc.comshimadzu.chshimadzu.com
The concentration of sodium octane-1-sulfonate in the mobile phase is a critical parameter. Initially, as the concentration increases, the retention of the analyte also increases. However, beyond a certain concentration, known as the "fold over point," the retention may start to decrease. This is attributed to the formation of micelles in the mobile phase, which can create a secondary hydrophobic phase and alter the partitioning of the analyte. shimadzu.chshimadzu.com
The application of sodium octane-1-sulfonate as an ion-pairing reagent has proven to be highly effective for the separation of a variety of ionic and polar compounds that are otherwise difficult to analyze by reversed-phase HPLC.
The separation of peptides and proteins by reversed-phase HPLC can be challenging due to their varying polarities and charges. The use of ion-pairing reagents like sodium octane-1-sulfonate can significantly improve their retention and resolution. chemimpex.com The hydrophobic tail of the octane-1-sulfonate interacts with the non-polar stationary phase, while the charged sulfonate group is available to form an ion pair with the positively charged residues of the peptides and proteins, such as lysine (B10760008) and arginine. This interaction increases the hydrophobicity of the analyte complex, leading to stronger retention on the column and allowing for better separation. The choice and concentration of the ion-pairing reagent, along with the mobile phase pH, are crucial parameters that need to be optimized for the effective separation of these complex biomolecules.
A significant application of ion-pair chromatography with sodium octane-1-sulfonate is in the analysis of biogenic amines and neurotransmitters, such as catecholamines. These molecules are typically polar and exist in a charged state, making their retention on traditional reversed-phase columns problematic. The use of sodium octane-1-sulfonate allows for their successful separation and quantification.
For instance, a method for the simultaneous quantification of various neurotransmitters, including acetylcholine, glutamate, γ-aminobutyric acid (GABA), serotonin, and dopamine (B1211576), has been developed using reversed-phase ion-pair HPLC with electrochemical detection. tandfonline.com This method utilized a mobile phase containing 0.4 mM sodium 1-octanesulfonate to achieve the necessary separation. tandfonline.com
Below is a table summarizing typical HPLC conditions for the analysis of catecholamines using sodium octane-1-sulfonate as an ion-pairing reagent:
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Dopamine, Epinephrine, Norepinephrine | STR ODS-M | 10 mM citrate (B86180) (sodium) buffer (pH 4.6) containing sodium 1-octanesulfonate / acetonitrile (B52724) (5/1 v/v) | 1.0 mL/min | UV (280 nm) | shimadzu.ch |
| Neurotransmitters (acetylcholine, glutamate, GABA, serotonin, dopamine) | Not specified | 8% acetonitrile, 15 mM H₃PO₄, 0.4 mM sodium 1-octanesulfonate | Not specified | Electrochemical Detection | tandfonline.com |
The analysis of active pharmaceutical ingredients (APIs) and their related impurities is another area where ion-pair chromatography with sodium octane-1-sulfonate is frequently employed. Many APIs are basic compounds that are protonated at acidic pH and thus exhibit poor retention in reversed-phase HPLC.
A notable example is the simultaneous estimation of Atenolol and Indapamide in bulk and combined dosage forms. nih.gov An ion-pairing reversed-phase HPLC method was developed using a C18 column and a mobile phase consisting of a 0.1% w/v solution of sodium octane-1-sulfonate in a water:methanol (B129727) (55:45 v/v) mixture, with the pH adjusted to 2.8. nih.gov This method successfully resolved the two APIs with retention times of 2.0 minutes for Atenolol and 6.1 minutes for Indapamide. nih.gov
The following table provides examples of HPLC methods for APIs using sodium octane-1-sulfonate:
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Atenolol and Indapamide | Xterra® C18 (5 µm, 150x4.6 mm) | 0.1% w/v sodium octane-1-sulfonate in water:methanol (55:45 v/v), pH 2.8 | 1.0 mL/min | UV (235 nm) | nih.gov |
| Theophylline and Salbutamol | Not specified | Acetic acid and methanol (60:40 v/v) containing 3.5 mM sodium-1-octane sulphonate | Not specified | Not specified | nih.gov |
Separation of Ionic and Polar Analytes
Other Organic Compounds
Sodium octane-1-sulfonate is instrumental in the ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of numerous organic compounds that are otherwise difficult to separate. Its ability to form ion pairs with charged analytes increases their retention on non-polar stationary phases, enabling their separation and quantification.
Pharmaceuticals: This reagent is widely used in the pharmaceutical industry for the analysis of drug formulations. For instance, it has been successfully employed as a mobile phase component in the RP-HPLC method for the quantification of amisulpride (B195569) in pharmaceutical tablets. sigmaaldrich.com It is also utilized in the analysis of acarbose (B1664774) tablets, where it contributes to improved accuracy and reliability of the HPLC method. sigmaaldrich.com Furthermore, it has been used to enhance the chromatographic separation of traditional Chinese medicinal components like fangchinoline (B191232) and tetrandrine. sigmaaldrich.com
Amino Acids, Peptides, and Proteins: The analysis of amino acids, peptides, and proteins by HPLC is another area where sodium octane-1-sulfonate is frequently applied. chemicalworlds.comchemimpex.comsigmaaldrich.comscbt.com It facilitates the separation of these biomolecules by forming ion pairs with their charged groups. For example, it has been used in the enantioselective separation of amino acids such as phenylalanine and tryptophan. sigmaaldrich.com
Catecholamines and Other Biogenic Amines: Sodium octane-1-sulfonate is a key component in the mobile phase for the HPLC analysis of catecholamines like dopamine, norepinephrine, and epinephrine. chemicalworlds.com It is also used in the determination of dopamine and its metabolites in brain microdialysates using liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS). sigmaaldrich.com Additionally, it has been applied to the analysis of L-Dopa in seed flour extracts. chemicalworlds.com
Other Organic Molecules: The application of sodium octane-1-sulfonate extends to the separation of various other organic molecules, including N-nitrosodiethanolamine, where it acts as an ion complexation agent. chemicalworlds.com
The following table summarizes some of the organic compounds analyzed using sodium octane-1-sulfonate in HPLC.
| Class of Compound | Specific Examples | Analytical Method |
| Pharmaceuticals | Amisulpride, Acarbose, Fangchinoline, Tetrandrine | RP-HPLC |
| Amino Acids | Phenylalanine, Tryptophan | RP-HPLC |
| Peptides & Proteins | Various | RP-HPLC |
| Catecholamines | Dopamine, Norepinephrine, Epinephrine, L-Dopa | HPLC, LC-ESI-MS/MS |
| Other Organics | N-nitrosodiethanolamine | HPLC |
Optimization of Mobile Phase Composition and Chromatographic Parameters
The successful application of sodium octane-1-sulfonate in ion-pair chromatography hinges on the careful optimization of the mobile phase composition and other chromatographic parameters. These factors significantly influence analyte retention, resolution, and peak shape.
The concentration of sodium octane-1-sulfonate in the mobile phase is a critical parameter that directly affects the retention of analytes. Generally, increasing the concentration of the ion-pairing reagent leads to an increase in the retention time of the oppositely charged analytes. This is due to the increased formation of ion pairs, which are more retained by the non-polar stationary phase.
A study on the separation of ethyleneamines demonstrated that as the concentration of sodium octane-1-sulfonate was increased from 10 mM to 20 mM, the retention times of the analytes also increased. chemicalworlds.com Similarly, in the analysis of catecholamines, increasing the concentration of sodium octane-1-sulfonate resulted in higher capacity factors (a measure of retention) for all the analyzed compounds. sielc.com
However, this relationship is not always linear. At very high concentrations, the retention may start to decrease. This phenomenon, often referred to as the "fold-over point," is attributed to the formation of micelles by the surfactant-like ion-pairing reagent in the mobile phase. shimadzu.com These micelles can solubilize the analytes, leading to a decrease in their interaction with the stationary phase and thus reduced retention. Therefore, finding the optimal concentration of sodium octane-1-sulfonate is crucial for achieving the desired separation.
The following table illustrates the general effect of increasing sodium octane-1-sulfonate concentration on analyte retention in ion-pair chromatography.
| Concentration of Sodium Octane-1-Sulfonate | Effect on Analyte Retention Time |
| Low to Optimal | Increases |
| Above Optimal (potential for micelle formation) | May decrease |
Sodium octane-1-sulfonate is compatible with a range of buffers and organic modifiers commonly used in reversed-phase HPLC. The choice of buffer and organic modifier, along with their concentrations, can be adjusted to fine-tune the separation.
Buffers: Phosphate (B84403) and acetate (B1210297) buffers are frequently used in mobile phases containing sodium octane-1-sulfonate. sielc.com These buffers help to control the pH of the mobile phase, which is important for maintaining the charge of both the analyte and the ion-pairing reagent, thereby ensuring consistent ion-pair formation. For instance, a mobile phase containing sodium octane-1-sulfonate and a phosphate buffer has been used for the analysis of catecholamines. sielc.com
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers used in conjunction with sodium octane-1-sulfonate. sielc.commgscientific.com The proportion of the organic modifier in the mobile phase is a powerful tool for controlling the retention of the ion pairs. Increasing the concentration of the organic modifier generally leads to a decrease in retention times, as it increases the polarity of the mobile phase and reduces the hydrophobic interactions between the ion pair and the stationary phase. The selection between acetonitrile and methanol can also influence the selectivity of the separation.
For applications requiring mass spectrometric (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate are preferred over non-volatile phosphate buffers to ensure compatibility with the MS interface. mgscientific.com
Comparison with Alternative Ion-Pairing Reagents
The performance of sodium octane-1-sulfonate as an ion-pairing reagent is often compared to other alkyl sulfonates with different chain lengths. The length of the alkyl chain of the ion-pairing reagent plays a significant role in its hydrophobicity and, consequently, its retention and the retention of the ion pair.
In a study on the separation of catecholamines, sodium octane-1-sulfonate (OSA) was compared with sodium hexane-sulfonate (HSA) and sodium pentane-sulfonate (PSA). sielc.com It was observed that increasing the concentration of both OSA and HSA increased the capacity factors of the catecholamines, with OSA providing stronger retention at the same molar concentration due to its longer alkyl chain. sielc.com PSA, with the shortest alkyl chain, had a minimal effect on the retention times in the same concentration range. sielc.com This indicates that for a given class of analytes, a longer-chain ion-pairing reagent like sodium octane-1-sulfonate will generally provide greater retention.
The choice of the ion-pairing reagent can also be influenced by the desired selectivity of the separation. While longer-chain reagents provide more retention, shorter-chain reagents might offer different selectivity for closely eluting compounds. Therefore, the selection of the appropriate ion-pairing reagent is a critical step in method development.
The following table provides a qualitative comparison of alkyl sulfonate ion-pairing reagents with different chain lengths.
| Ion-Pairing Reagent | Alkyl Chain Length | Relative Retention Effect |
| Sodium Pentane-Sulfonate | C5 | Low |
| Sodium Hexane-Sulfonate | C6 | Medium |
| Sodium Octane-1-Sulfonate | C8 | High |
Ultra-High Performance Liquid Chromatography (UPLC) Applications
The principles of ion-pair chromatography with sodium octane-1-sulfonate are also applicable to ultra-high performance liquid chromatography (UPLC). UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.
Sodium octane-1-sulfonate has been noted for its suitability in UPLC applications. sigmaaldrich.commgscientific.com Its use as an ion-pairing reagent in UPLC can be particularly advantageous for the rapid analysis of complex mixtures containing ionic compounds. For example, it has been used as an ion-pairing reagent in the UPLC analysis of paraquat (B189505) in tissue homogenates. sigmaaldrich.com The fast analysis times and high efficiency of UPLC, combined with the enhanced retention provided by sodium octane-1-sulfonate, can lead to significant improvements in sample throughput and analytical performance.
Function as a Surfactant in Analytical Techniques
Beyond its role as an ion-pairing reagent in chromatography, sodium octane-1-sulfonate also functions as an anionic surfactant. chemicalworlds.com This property is due to its molecular structure, which consists of a hydrophobic octyl chain and a hydrophilic sulfonate head group. While its primary application in analytical chemistry is in ion-pair chromatography, its surfactant properties can be utilized in other analytical techniques.
One such application is in capillary electrophoresis (CE). In CE, surfactants are often added to the background electrolyte to form micelles, which can be used in a technique called micellar electrokinetic chromatography (MEKC). While specific detailed applications of sodium octane-1-sulfonate in MEKC are not extensively documented in the readily available literature, its properties as an anionic surfactant suggest its potential for use in such separations to resolve neutral and charged analytes. It is also listed as a reagent for "surfactant tests," indicating its use as a reference or standard in the evaluation of surfactant properties. sigmaaldrich.com
Enhancement of Separation in Electrophoresis
In the field of capillary electrophoresis (CE), sodium octane-1-sulfonate is a key component in a technique known as Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgnews-medical.net MEKC is a powerful modification of traditional capillary zone electrophoresis (CZE) that extends its separation capabilities to neutral analytes, which are otherwise inseparable by CZE. news-medical.netbccampus.ca
The fundamental principle of MEKC involves the addition of a surfactant, such as sodium octane-1-sulfonate, to the buffer solution (background electrolyte) at a concentration above its critical micelle concentration (CMC). wikipedia.orgeurjchem.com Above the CMC, the surfactant monomers aggregate to form micelles, which have a hydrophobic core and a hydrophilic, charged exterior. scispace.com These micelles establish a pseudo-stationary phase within the capillary. wikipedia.org
Neutral analytes can then be separated based on their differential partitioning between the hydrophobic interior of the micelles and the surrounding aqueous buffer. wikipedia.org Analytes with greater hydrophobicity will spend more time within the micelle and migrate more slowly, while more hydrophilic analytes will travel primarily with the bulk aqueous buffer. wikipedia.orgnews-medical.net
In a typical MEKC setup with a fused-silica capillary under neutral to alkaline pH, a strong electroosmotic flow (EOF) is generated that moves the entire solution towards the cathode. usp.orgsciex.com As an anionic surfactant, the sodium octane-1-sulfonate micelles possess a negative charge and thus have an electrophoretic mobility in the opposite direction, towards the anode. wikipedia.orgusp.org The result is that the net velocity of the micelles is slowed relative to the bulk EOF, creating a migration window between the EOF marker (for a completely hydrophilic, non-interacting analyte) and the micelle marker (for a highly hydrophobic analyte that is fully incorporated into the micelle). wikipedia.org This elution window is critical for achieving separation.
Table 1: Role of Sodium Octane-1-Sulfonate in MEKC
| Feature | Description | Mechanism of Action |
| Analyte Scope | Extends capillary electrophoresis to neutral molecules. news-medical.net | Creates a pseudo-stationary phase (micelles) into which neutral analytes can partition. wikipedia.org |
| Separation Principle | Differential partitioning of analytes. | Separation is based on the hydrophobicity of the analyte, which governs its interaction with the micelle core. wikipedia.orgscispace.com |
| Migration Dynamics | Establishes a separation window. | The anionic micelles migrate against the electroosmotic flow, slowing their net velocity and allowing for separation to occur. usp.orgsciex.com |
Improvement of Ionization in Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)
The use of sodium octane-1-sulfonate in analytical methods coupled with mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), requires careful consideration. While it is a valuable ion-pairing reagent in liquid chromatography (LC) for improving the retention and separation of polar and ionic compounds, fishersci.comsolumetrics.co.uk it is widely documented in scientific literature to cause signal suppression in the ESI source, rather than an improvement of ionization. researchgate.netchromforum.orgresearchgate.net
The primary function of sodium octane-1-sulfonate in LC-MS applications is to enhance the chromatographic separation that occurs before the sample enters the mass spectrometer. As an ion-pairing agent, it forms a neutral ion pair with positively charged analytes, increasing their retention on a nonpolar stationary phase like C18. shimadzu.comresearchgate.net This allows for the successful separation of compounds that would otherwise elute too early to be resolved. researchgate.net
However, the challenge arises at the MS interface. Sodium octane-1-sulfonate is a non-volatile salt. researchgate.net Its presence in the eluent entering the ESI source can lead to several detrimental effects:
Ion Suppression: The non-volatile salt competes with the analyte for access to the droplet surface and for charge during the electrospray process, which can significantly reduce the analyte's signal intensity. researchgate.net
Source Contamination: Being non-volatile, the salt can accumulate in the ion source, leading to fouling and a need for more frequent cleaning. researchgate.netchromforum.org
Adduct Formation: The presence of sodium ions readily leads to the formation of sodium adducts ([M+Na]+) with the analyte molecule. nih.gov This can complicate mass spectra by splitting the signal between the protonated molecule ([M+H]+) and one or more sodium adducts, thereby decreasing the intensity of the primary ion of interest and potentially complicating quantification. nih.gov
Due to these significant drawbacks, the direct use of sodium octane-1-sulfonate in LC-MS is often avoided. researchgate.net Research has focused on mitigation strategies, such as using specialized on-line removal systems to trap the ion-pairing reagent after the analytical column but before the ESI source. researchgate.net More commonly, analysts opt for volatile ion-pairing reagents, such as perfluorinated carboxylic acids, which are more compatible with MS detection, although even these can cause some degree of ion suppression. nih.govnih.gov
Utilization in Derivatization Methods for Analytical Quantification
Based on a review of scientific and technical literature, the primary application of sodium octane-1-sulfonate in analytical chemistry is as an ion-pairing reagent and a surfactant. scbt.comar-reagent.com Its function relies on non-covalent interactions, such as the formation of ion pairs with charged analytes to modify their chromatographic retention or the formation of micelles for electrophoretic separations. wikipedia.orgshimadzu.com
Derivatization, in contrast, is a chemical technique where an analyte is covalently modified to produce a new compound (a derivative) with properties more suitable for a given analytical method. Reasons for derivatization include improving volatility for gas chromatography or enhancing detectability by adding a chromophore or fluorophore. The use of sodium octane-1-sulfonate as a derivatization reagent for the purpose of analytical quantification is not a documented application in the reviewed literature.
General Reagent in Biochemical and Cell Biology Research
Sodium octane-1-sulfonate serves as a versatile reagent in biochemical and cell biology research, primarily in the context of analytical chemistry and chromatography. scharlab.comcarlroth.com Its utility is centered on its properties as an anionic surfactant and its ability to form ion pairs. It is frequently used in the preparation of mobile phases for High-Performance Liquid Chromatography (HPLC) to achieve the separation of complex biological mixtures, such as peptides, proteins, and pharmaceutical compounds. scbt.com
Table 2: Physicochemical Properties Relevant to Analytical Applications
| Property | Value/Description | Significance |
| Molecular Formula | C8H17NaO3S | Defines the composition with an 8-carbon tail and a sodium sulfonate head group. scbt.com |
| Molecular Weight | 216.27 g/mol | Used for calculating molar concentrations for buffer and mobile phase preparation. sigmaaldrich.com |
| Form | White crystalline powder | Easy to handle and weigh for preparing precise solutions. registech.com |
| pH (100 g/L in H2O) | 5.5 - 7.5 | Indicates that in solution, it provides a pH range suitable for many biochemical assays without strong acidity or basicity. sigmaaldrich.commerckmillipore.com |
| Solubility | Soluble in water | Essential for its use in aqueous mobile phases and buffers. ar-reagent.com |
Buffer Component in Analytical and Biochemical Assays
A primary role of sodium octane-1-sulfonate in analytical and biochemical assays is as a specialized component in buffers and mobile phases, most notably for ion-pair reversed-phase HPLC. sigmaaldrich.comfishersci.ca In this context, it is added to the mobile phase to provide a counter-ion that can pair with charged analytes. solumetrics.co.uk
For example, when analyzing basic compounds that are protonated (positively charged) at acidic to neutral pH, the addition of sodium octane-1-sulfonate to the mobile phase introduces a negatively charged sulfonate group. The hydrophobic octyl chain of the reagent adsorbs onto the hydrophobic stationary phase (e.g., C18), creating a dynamic ion-exchange surface. shimadzu.com Positively charged analytes can then interact with the retained sulfonate ions, increasing their retention time and allowing for separation from other uncharged or similarly charged components in a mixture. shimadzu.comresearchgate.net This technique is crucial for improving the chromatographic resolution of many pharmaceutical and biological compounds.
Interfacial Phenomena and Aggregation Behavior of Sodium Octane 1 Sulfonate
Self-Assembly and Micellization Research
The self-assembly of surfactants in solution to form micelles is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). This phenomenon is governed by a delicate balance of thermodynamic forces. The micellization process is primarily driven by the hydrophobic effect, which encourages the aggregation of the surfactant's hydrocarbon tails to minimize their contact with water, a process that is entropically favorable.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic). These parameters are related by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
A negative ΔG°mic indicates a spontaneous micellization process. For many ionic surfactants, the micellization is entropy-driven at lower temperatures, meaning the large positive ΔS°mic from the release of structured water molecules around the hydrophobic tails is the primary driving force. As temperature increases, the process can become more enthalpy-driven. The CMC of ionic surfactants often exhibits a U-shaped dependence on temperature, initially decreasing to a minimum and then increasing.
Table 1: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (B86663) (SDS) in Aqueous Solution at Different Temperatures
| Temperature (K) | CMC (mmol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| 298.15 | 8.2 | -21.8 | -2.5 | 19.3 |
| 303.15 | 8.4 | -22.3 | -1.2 | 21.1 |
| 308.15 | 8.7 | -22.7 | 0.2 | 22.9 |
| 313.15 | 9.0 | -23.1 | 1.6 | 24.7 |
Note: Data presented is for illustrative purposes based on typical values for SDS and may not represent the exact values for sodium octane-1-sulfonate (B1232041).
Interaction with Biological Macromolecules in Research Contexts
The interaction of sodium octane-1-sulfonate with biological macromolecules, particularly proteins, is a significant area of research due to its implications in biochemistry and pharmacology.
Human Serum Albumin (HSA) is a major transport protein in the blood, and its interaction with surfactants is of great interest. Research has shown that sodium octane-1-sulfonate aggregates on the surface of HSA.
The aggregation of sodium octane-1-sulfonate on HSA has been found to follow the Langmuir monolayer adsorption model. This indicates that the surfactant molecules form a single layer on the surface of the protein. Studies utilizing the microphase adsorption-spectral correction (MPASC) technique have determined the adsorption ratio of sodium octane-1-sulfonate to HSA to be 18:1. The adsorption constant (KSOS-HSA) for this interaction has been calculated to be 4.03 × 102.
Table 2: Adsorption Parameters of Sodium Octane-1-Sulfonate on Human Serum Albumin
| Parameter | Value | Reference |
| Adsorption Ratio (SOS:HSA) | 18:1 | |
| Adsorption Constant (KSOS-HSA) | 4.03 × 102 |
The binding of sodium octane-1-sulfonate to HSA induces conformational changes in the protein's secondary structure. Fourier-transform infrared (FT-IR) spectroscopy has been employed to investigate these structural alterations. The amide I and amide II bands in the FT-IR spectrum of a protein are sensitive to its secondary structure. Changes in the positions and shapes of these bands upon the addition of sodium octane-1-sulfonate provide evidence of a modified protein conformation.
Sodium octane-1-sulfonate is also known to interact with other proteins and peptides, often in the context of analytical and separation techniques. In reversed-phase high-performance liquid chromatography (RP-HPLC), it is frequently used as an ion-pairing agent for the analysis of peptides. In this application, the sulfonate headgroup of the surfactant interacts with positively charged residues on the peptides, effectively neutralizing their charge and modifying their hydrophobicity. This allows for improved chromatographic separation and resolution.
The nature of these interactions is primarily electrostatic, involving the formation of an ion pair between the anionic sulfonate group and cationic sites on the peptide, such as the N-terminal amino group or the side chains of basic amino acid residues like lysine (B10760008) and arginine.
Aggregation on Human Serum Albumin
Aggregation Studies with Polycations and Other Polymers
The interaction between anionic surfactants like sodium octane-1-sulfonate and polymers, particularly those with a net positive charge (polycations), leads to the formation of complex aggregates. This interaction is driven by strong electrostatic attraction between the negatively charged sulfonate headgroups of the surfactant and the positively charged segments of the polycation.
Upon mixing, a critical aggregation concentration (CAC) is typically observed, which is often much lower than the CMC of the pure surfactant. At the CAC, surfactant molecules begin to bind to the polymer chain, forming micelle-like clusters. This initial binding is often cooperative. As more surfactant is added, the polymer chain can become saturated with surfactant aggregates, leading to changes in the solution's properties, such as viscosity and turbidity.
While specific studies on sodium octane-1-sulfonate with a wide range of polycations are limited, the behavior can be inferred from studies on similar systems, such as the interaction of sodium dodecyl sulfate (SDS) with poly(ethyleneimine) (PEI) and poly(allylamine hydrochloride) (PAH). These studies show that the resulting complexes can range from soluble nano-assemblies to larger, phase-separated aggregates, depending on the concentrations of the surfactant and polymer, their charge ratio, and the ionic strength of the solution.
Supramolecular Aggregate Formation in Gas Phase for Mass Spectrometry Research
The behavior of sodium octane-1-sulfonate (SOS) in the gas phase, particularly its tendency to form supramolecular aggregates, has been a subject of investigation using electrospray ionization mass spectrometry (ESI-MS). nih.gov ESI-MS is a soft ionization technique that allows for the transfer of non-volatile and thermally labile molecules from solution into the gas phase, making it a valuable tool for studying non-covalent assemblies.
Research has shown that sodium octane-1-sulfonate, along with other sodium alkanesulfonates, forms positively monocharged aggregates in the gas phase. nih.gov The formation and structural characteristics of these clusters have been analyzed through ESI-MS, energy-resolved mass spectrometry, and density functional theory (DFT) calculations. nih.gov A key observation is the prevalence of monocharged species in the mass spectra, which suggests a specific aggregation pattern. nih.gov
The aggregation is primarily driven by electrostatic interactions between the sodium counter ions and the sulfonate head groups of the surfactant molecules. nih.gov DFT calculations support a structural model where the most stable arrangement for these aggregates consists of an internal polar core. nih.gov This core is composed of the sodium ions and the sulfonate head groups, surrounded by an outer layer formed by the hydrophobic alkyl chains. nih.gov
Interestingly, the stability of these monocharged aggregates, as determined by the center-of-mass collision energy required to induce 50% dissociation, shows little dependence on the length of the alkyl chain or the number of molecules in the aggregate. nih.gov This indicates that the electrostatic forces within the polar core are the dominant factor in the stability of these gas-phase supramolecular structures, with minor contributions from steric hindrance related to the size of the surfactant head group and alkyl chain. nih.gov
| Characteristic | Description | Primary Driving Force | Supporting Evidence |
|---|---|---|---|
| Charge State | Predominantly positively monocharged aggregates. | Electrostatic Interactions | Electrospray Ionization Mass Spectrometry nih.gov |
| Structural Arrangement | Internal polar core of Na+ ions and sulfonate groups, with an outer layer of alkyl chains. | Electrostatic Interactions | Density Functional Theory (DFT) Calculations nih.gov |
| Aggregate Stability | Collision energy for 50% dissociation is largely independent of alkyl chain length and aggregation number. | Electrostatic Interactions | Energy-Resolved Mass Spectrometry nih.gov |
Host-Guest Complexation Studies with Macrocycles (e.g., Pillar[n]arenes)
The ability of sodium octane-1-sulfonate to participate in host-guest interactions has been demonstrated in studies involving water-soluble macrocycles, such as cationic pillar[n]arenes. Pillar[n]arenes are a class of macrocyclic hosts with a pillar-shaped architecture, possessing a hydrophobic cavity and functionalized portals. nih.gov
Specifically, a cationic water-soluble pillar lichrom.comarene, featuring trimethylammonium groups at both its upper and lower rims, has been shown to form a stable 1:1 host-guest complex with sodium octane-1-sulfonate in aqueous solutions. rsc.orgopenalex.org The formation of this inclusion complex is driven by a combination of electrostatic and hydrophobic interactions. nih.govpreprints.org
The structural arrangement of the complex, as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, indicates that the hydrophobic octyl chain of the sulfonate guest is encapsulated within the aromatic cavity of the pillar lichrom.comarene host. nih.gov Simultaneously, the negatively charged sulfonate head group is positioned at the multicationic portal of the macrocycle, held in place by strong ionic interactions with the positively charged trimethylammonium groups. nih.govpreprints.org
The strength of this binding is significant, with binding constants reported to be as high as 10^7 M⁻¹ for guests with greater hydrophobic character. preprints.org Isothermal titration calorimetry (ITC) and NMR studies have confirmed the formation of these stable host-guest complexes. preprints.org The binding affinity is highly sensitive to the length of the alkyl chain of the alkanesulfonate guest, increasing substantially with a longer chain. nih.gov For instance, the binding constant for octanesulfonate is nearly 10,000 times greater than that for propanesulfonate, highlighting the critical role of the hydrophobic effect in the stability of the complex. nih.gov
| Guest Molecule | Binding Constant (K) in M⁻¹ | Key Interactions | Analytical Technique |
|---|---|---|---|
| Sodium Propane-1-sulfonate | Significantly lower than octanesulfonate (increase of almost 10⁴ fold from propane (B168953) to octanesulfonate). nih.gov | Electrostatic and Hydrophobic | NMR and ITC nih.gov |
| Sodium Octane-1-sulfonate | Up to 10⁷ preprints.org | Electrostatic and Hydrophobic | NMR and ITC nih.govrsc.orgpreprints.org |
Computational and Theoretical Investigations of Sodium Octane 1 Sulfonate
Molecular Dynamics Simulations of Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants like sodium octane-1-sulfonate (B1232041), MD simulations can elucidate the dynamics of their interactions with solvents, other surfactant molecules, and interfaces.
Density Functional Theory (DFT) Calculations for Aggregate Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of surfactants, DFT is particularly useful for understanding the non-covalent interactions that govern the formation and stability of aggregates like micelles.
DFT calculations can provide highly accurate information about the geometry and energetics of small surfactant clusters. Researchers can model different arrangements of sodium octane-1-sulfonate monomers to determine the most energetically favorable aggregate structures. These calculations help in understanding the specific roles of van der Waals forces between the octyl chains and the electrostatic interactions involving the sodium counterions and the sulfonate headgroups. Although specific DFT studies on sodium octane-1-sulfonate aggregates are not prominent in the literature, the methodology is widely applied to other surfactants to determine properties like adsorption energy and dissociation behavior on various surfaces.
Modeling of Ion Transport and Channel Interactions
The modeling of ion transport and channel interactions typically involves studying how ions (like Na+) pass through biological or synthetic channels. While sodium octane-1-sulfonate contains a sodium ion, computational studies in this area usually focus on the transport of the bare ion rather than the entire surfactant molecule-ion pair.
These models often combine principles of electrostatics and statistical mechanics to describe the movement of ions through a narrow pore. The potential of mean force (PMF) for an ion along the channel axis can be calculated to identify energy barriers for transport. While sodium octane-1-sulfonate is used experimentally as an ion-pair reagent in chromatography to modify the interactions of analytes with stationary phases, specific computational models detailing its interaction with transmembrane ion channels are not widely documented. researchgate.netacs.org
Simulation of Interfacial and Aggregation Phenomena
The behavior of surfactants at interfaces (e.g., air-water or oil-water) is critical to their function. Computational simulations are essential for understanding the structure and dynamics of these interfacial layers and the process of surfactant aggregation.
Experimental studies confirm that sodium octane-1-sulfonate forms micellar solutions and hexagonal phases in water, serving as a reference system for the study of other related surfactants. acs.org MD simulations are the primary tool for investigating these phenomena at a molecular scale. By simulating a system containing an interface (like a water-dodecane box) and surfactant molecules, researchers can observe the spontaneous migration of the surfactant to the interface. These simulations can provide data on key parameters such as the area per molecule at the interface and the orientation of the surfactant's alkyl tail and headgroup. While specific simulation data for sodium octane-1-sulfonate is scarce, studies on homologous molecules like sodium dodecyl sulfate (B86663) (SDS) are common and provide a blueprint for how such phenomena are modeled. Research on related systems also points to the aggregation of octyl sulfonate, with its aggregate size being slightly larger than that of comparable molecules. units.it
Due to the limited availability of specific computational data for sodium octane-1-sulfonate in the reviewed literature, data tables containing detailed research findings cannot be generated.
Environmental Research Considerations
Environmental Fate and Transformation Pathways of Sulfonates
The environmental fate of sodium octane-1-sulfonate (B1232041), an anionic surfactant, is largely governed by biodegradation processes. While specific studies on sodium octane-1-sulfonate are limited, extensive research on similar linear alkylbenzene sulfonates (LAS) and other primary alkane sulfonates (PAS) provides significant insight into its expected environmental behavior. Anionic surfactants, due to their structure comprising a hydrophobic hydrocarbon chain and a polar sulfonate group, are primarily introduced into the aquatic environment through the discharge of wastewater.
The primary mechanism for the removal of sulfonate surfactants from the environment is biodegradation by microbial communities found in wastewater treatment plants, surface waters, and soils. The biodegradability of these compounds is significantly influenced by their chemical structure, with linear alkyl chains, such as the octane (B31449) chain in sodium octane-1-sulfonate, being more readily biodegradable than branched chains. This was a key factor in the transition from highly branched alkyl benzene (B151609) sulfonates to the more environmentally benign linear alkylbenzene sulfonates in the 1960s.
Aerobic Biodegradation:
Anaerobic Biodegradation:
In anoxic environments, such as sediments and anaerobic digesters, the biodegradation of sulfonates can also occur, although the pathways differ from aerobic degradation. For LAS, an initial activation of the alkyl chain occurs via the addition of fumarate (B1241708) to a subterminal carbon. This is then followed by β-oxidation to shorten the alkyl chain, leading to the formation of various SPCs. The final steps involve desulfonation and the cleavage of the benzene ring, which can be carried out by sulfate-reducing bacteria.
The environmental persistence of surfactants and their degradation byproducts is a key consideration. While the parent sulfonate compounds are generally biodegradable, the intermediate metabolites can sometimes be more persistent. However, studies on LAS in marine environments have shown that the generated SPCs are also ultimately degraded, indicating a complete mineralization process under aerobic conditions.
Table 1: Key Processes in the Environmental Fate of Linear Alkyl Sulfonates
| Process | Description | Environmental Compartment | Key Factors |
| Aerobic Biodegradation | Microbial degradation in the presence of oxygen. Involves ω-oxidation, β-oxidation, and desulfonation. | Wastewater treatment plants, surface waters, aerobic soils. | Oxygen availability, temperature, microbial population. |
| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen. Involves initial activation (e.g., fumarate addition) followed by β-oxidation. | Anoxic sediments, anaerobic digesters. | Presence of suitable electron acceptors (e.g., sulfate), microbial consortia. |
| Sorption | The process by which the surfactant molecules adhere to particulate matter in the water column and sediment. | Water column, sediments, soil. | Organic carbon content of the solid phase, surfactant chain length. |
| Formation of Intermediates | Partial degradation leads to the formation of metabolites such as sulfophenyl carboxylates (SPCs). | All compartments where biodegradation occurs. | The specific degradation pathway and microbial community. |
Advanced Characterization Techniques in Sodium Octane 1 Sulfonate Research
In the comprehensive study of sodium octane-1-sulfonate (B1232041), a variety of advanced characterization techniques are employed to elucidate its properties and interactions at a molecular level. These methods are crucial for understanding its behavior as a surfactant and its applications in various scientific fields, particularly in chromatography.
Future Research Directions and Emerging Applications
Development of Novel Analytical Methodologies
Sodium;octane-1-sulfonate (B1232041) is extensively utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). fishersci.com This application is crucial for enhancing the separation and detection of ionic compounds, such as peptides and proteins, by forming neutral ion pairs that improve their interaction with the stationary phase. fishersci.comsmolecule.comscbt.com
Future research is aimed at developing more sensitive and efficient analytical methods. This includes its use in Ultra-High-Performance Liquid Chromatography (UPLC) systems, which offer faster analysis times and higher resolution. chemicalbook.com One study demonstrated the use of sodium;octane-1-sulfonate as an ion-pairing reagent for UPLC analysis with photodiode array detection to quantify paraquat (B189505) in tissue homogenates. chemicalbook.com Another emerging area is its application in liquid chromatography combined with mass spectrometry (LC-MS/MS), for instance, in the determination of dopamine (B1211576) and its metabolites in brain microdialysates. chemicalbook.com
The versatility of this compound in analytical chemistry is highlighted by its use in diverse applications, from pharmaceutical quality control to the analysis of traditional Chinese medicines. sigmaaldrich.com
Table 1: Applications of this compound in Analytical Methodologies
| Analytical Technique | Analyte(s) | Application Area | Reference |
| RP-HPLC | Fangchinoline (B191232) and Tetrandrine | Quality Control of Traditional Chinese Medicine | sigmaaldrich.com |
| Two-Dimensional HPLC | Phenylalanine and Tryptophan Enantiomers | Pharmaceutical Analysis of Dietary Supplements | sigmaaldrich.com |
| HPLC with Diode Array Detector | Acarbose (B1664774) Tablets | Pharmaceutical Testing | sigmaaldrich.com |
| UPLC with Photodiode Array | Paraquat | Toxicology | chemicalbook.com |
| LC-ESI-MS/MS | Dopamine and Metabolites | Neuroscience | chemicalbook.com |
Exploration of New Materials Science Applications
The fundamental property of this compound as a surfactant makes it a candidate for various applications in materials science, primarily related to surface modification. neaseco.com Its amphiphilic nature, consisting of a hydrophobic eight-carbon tail and a hydrophilic sulfonate headgroup, allows it to function as a wetting agent, emulsifier, and dispersant. neaseco.com
An emerging area of exploration is in mineral processing. Research into similar alkyl sulfonates, such as sodium dodecyl sulfonate, has shown their potential as collectors in the flotation of minerals. mdpi.com Computational and experimental studies indicate that these surfactants can selectively adsorb onto the surface of specific minerals, altering their hydrophobicity and enabling their separation from gangue materials. For example, studies have investigated the interaction of alkyl sulfonates with andalusite and quartz, demonstrating strong chemical adsorption on the andalusite surface, which is crucial for selective flotation. mdpi.com Future research may focus on optimizing the chain length and concentration of alkyl sulfonates like this compound for specific mineral separation processes, contributing to more efficient and environmentally friendly ore beneficiation.
Advanced Computational Modeling of Complex Systems
Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an indispensable tool for understanding the behavior of surfactant systems at the molecular level. While many studies focus on the closely related sodium octanoate, the insights are highly relevant to understanding this compound. scielo.bribm.com These simulations provide detailed information on the structure, dynamics, and hydration of micelles, which are aggregates formed by surfactant molecules in solution. scielo.br
MD simulations can explore how factors like surfactant concentration and the presence of counter-ions influence micellar shape, size, and stability. scielo.br For instance, simulations have been used to investigate the distribution of sodium counter-ions around the micellar aggregate and the extent of water penetration into the hydrophobic core. scielo.brresearchgate.net More advanced models now incorporate polarizability to better represent the electronic structure of the surfactant molecules, leading to more accurate predictions of micellar properties and interactions. ibm.com
Furthermore, quantum chemical calculations are being used to model the adsorption of alkyl sulfonates onto mineral surfaces. mdpi.com These computational approaches can elucidate the mechanism of interaction, differentiating between physisorption and chemisorption, which is vital for applications like mineral flotation. mdpi.com
Table 2: Computational Studies on Alkyl Sulfonate and Related Surfactant Systems
| Modeling Technique | System Studied | Key Findings | Reference |
| Molecular Dynamics (MD) | Sodium Octanoate Micelle in Water | Investigated micellar structure, aggregate size, and counter-ion distribution. | scielo.br |
| MD with Polarizable Models | Sodium Octanoate Micelle in Water | Showed that including polarization affects structural characteristics like volume, shape, and hydration. | ibm.comresearchgate.net |
| MD Simulations | 1-Alkyl-3-methylimidazolium Alkyl-Sulfonate Ionic Liquids | Provided structural information on the organization of ionic liquids with long alkyl sulfonate chains. | nih.gov |
| Quantum Chemistry (Materials Studio) | Sodium Dodecyl Sulfonate on Mineral Surfaces | Calculated adsorption energies and analyzed bonding mechanisms to understand flotation behavior. | mdpi.com |
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of alkyl sulfonates can involve reagents and conditions that are not aligned with the principles of green chemistry. tandfonline.com For example, methods like sulfochlorination and sulfoxidation often use hazardous chemicals such as sulfur dioxide and chlorine gas. tandfonline.com Consequently, a key area of future research is the development of more sustainable and environmentally benign synthesis routes for this compound.
One patented method involves the reaction of bromooctane with anhydrous sodium sulfite (B76179), using tetrapropylammonium (B79313) bromide as a phase-transfer catalyst to improve reaction efficiency and yield. google.com While this method reduces by-products, research into greener alternatives is ongoing. google.com A more sustainable approach for similar surfactants involves the addition of sodium bisulfite (NaHSO3) to an alkene, avoiding the use of toxic gases like SO2 and Cl2. tandfonline.com
Applying the twelve principles of green chemistry offers a roadmap for future synthesis development. acs.org This includes:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials instead of petroleum-derived ones like bromooctane. omnitechintl.comacs.orgresearchgate.net The use of fatty acids from plant oils is a promising avenue for surfactant synthesis. omnitechintl.com
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Enzymatic processes, which operate in water under mild conditions, represent an ideal green chemistry approach. acs.orgrsc.org
Safer Solvents: Replacing traditional organic solvents with water or other benign alternatives. acs.org
The development of bio-based surfactants from sources like sugars and vegetable oils is a rapidly growing field, and applying these concepts to the production of specific chain-length sulfonates like this compound is a critical goal for the chemical industry. omnitechintl.comrsc.org
Q & A
Basic: What are the established methods for synthesizing sodium octane-1-sulfonate, and how can its purity be validated?
Methodological Answer:
Synthesis typically involves sulfonation of 1-octanol followed by neutralization with sodium hydroxide. Critical steps include controlling reaction temperature (40–60°C) to avoid side reactions and using inert atmospheres to prevent oxidation . Purity validation requires:
- Chromatography : HPLC with UV detection (λ = 210–220 nm) using a C18 column and mobile phase containing 0.1% trifluoroacetic acid .
- Spectroscopy : H NMR (δ 1.2–1.6 ppm for methylene/methyl groups) and mass spectrometry (m/z 216.27 for [M+Na]) to confirm structural integrity .
- Elemental analysis : Carbon and sulfur content should align with theoretical values (C: 44.4%, S: 14.8%) .
Advanced: How can sodium octane-1-sulfonate be optimized as an ion-pairing reagent in HPLC for peptide analysis?
Methodological Answer:
Optimization requires systematic variation of:
- Concentration : Test 5–50 mM in the mobile phase to balance retention time and peak symmetry .
- pH : Adjust between 2.5–3.5 (using phosphoric acid) to enhance ionization of acidic peptides .
- Column compatibility : Compare C8 vs. C18 columns; the latter often provides better resolution for hydrophobic peptides .
- Validation : Use a standard peptide mix (e.g., angiotensin I/II) to assess reproducibility (RSD < 2%) and recovery rates (>95%) .
Advanced: How should researchers resolve contradictions in reported solubility data for sodium octane-1-sulfonate across solvents?
Methodological Answer:
Contradictions often arise from solvent purity or measurement techniques. To address this:
Standardize solvents : Use HPLC-grade water and organic solvents (e.g., methanol, acetonitrile) with controlled humidity .
Gravimetric analysis : Dissolve known masses at 25°C, filter undissolved material, and evaporate to quantify solubility .
Dynamic light scattering (DLS) : Detect aggregates in saturated solutions, which may artificially lower reported solubility .
Cross-validate : Compare results with literature using identical conditions (e.g., 25°C, 1 atm) .
Basic: What are the best practices for ensuring experimental reproducibility in studies involving sodium octane-1-sulfonate?
Methodological Answer:
- Documentation : Detail synthesis batches, storage conditions (room temperature, desiccated, away from light), and solvent lot numbers .
- Controls : Include a reference standard (e.g., USP-grade) in every analytical run to calibrate instruments .
- Replication : Perform triplicate measurements for critical data (e.g., retention times, purity assays) and report mean ± SD .
Advanced: How can researchers assess the environmental impact of sodium octane-1-sulfonate in aquatic systems?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (modified Sturm test) to measure CO evolution over 28 days .
- Toxicity testing : Conduct acute toxicity assays with Daphnia magna (48-hr EC) and algal growth inhibition tests (72-hr IC) .
- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log Kow = 1.2 suggests low risk) .
Advanced: What experimental strategies can elucidate the compound’s interactions with biomacromolecules?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding affinity () between sodium octane-1-sulfonate and serum albumin .
- Circular dichroism (CD) : Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon interaction .
- Molecular dynamics simulations : Use force fields (e.g., CHARMM36) to model sulfonate-group interactions with lipid bilayers .
Basic: What safety protocols are essential when handling sodium octane-1-sulfonate in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods when handling powders to prevent inhalation .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste streams .
Advanced: How can researchers design studies to address discrepancies in the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and compare degradation products (HPLC-MS) to room-temperature controls .
- Light exposure tests : Use UV/vis spectroscopy to monitor absorbance shifts (λ = 250–300 nm) under IEC 60068-2-50 light conditions .
- Statistical design : Apply factorial experiments to isolate effects of temperature, humidity, and light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
